
Ceftiofur sodium
Overview
Description
Ceftiofur sodium is a third-generation cephalosporin antibiotic approved for veterinary use, specifically targeting Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains. Its molecular formula is $ \text{C}{19}\text{H}{16}\text{N}5\text{O}7\text{S}_3\text{Na} $, and it functions by inhibiting bacterial cell wall synthesis, leading to bactericidal effects . It is widely used in cattle, swine, and poultry to treat respiratory, urinary, and soft tissue infections. Pharmacokinetic studies highlight its rapid metabolism to desfuroylceftiofur, the active metabolite, which maintains plasma concentrations above the MIC90 (minimum inhibitory concentration for 90% of isolates) for key pathogens like Mannheimia haemolytica and Pasteurella multocida for at least 48 hours .
This compound exhibits high purity (>99.5%) and stability in aqueous solutions, with minimal degradation (<5%) over 8 hours, outperforming many commercial alternatives . Its low toxicity and residue profile make it a preferred choice in livestock management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ceftiofur sodium involves the condensation of 3-[2-(furylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid with 5-phenyl-1,3,4-oxadiazole-2-thio-2-(2-aminothiazol-4-yl)-2-methoxyimino)acetate . The resulting ceftiofur amine salt is then converted into its sodium salt using a sodium base . The reaction is typically carried out in an organic solvent and neutralized with a stoichiometric amount of mineral acid .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques to ensure high purity and stability. One method includes the preparation of ceftiofur acid, followed by its conversion to the sodium salt through crystallization and purification processes . This method ensures that the final product is free from impurities and has the desired pharmacological properties .
Chemical Reactions Analysis
Types of Reactions
Ceftiofur sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cephalosporin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that retain its antibiotic properties . These derivatives can have different pharmacokinetic and pharmacodynamic profiles, making them useful for specific applications .
Scientific Research Applications
Veterinary Applications
Ceftiofur sodium is widely used in the treatment of bacterial infections in various animal species, including cattle, swine, sheep, horses, and dogs. Below are specific applications based on animal type:
Cattle and Dairy Cattle
- Respiratory Diseases : this compound is used to treat bovine respiratory disease (shipping fever) caused by pathogens such as Mannheimia haemolytica and Pasteurella multocida .
- Foot Rot : It is also indicated for acute bovine interdigital necrobacillosis associated with Fusobacterium necrophorum .
Swine
- Bacterial Respiratory Disease : Effective in treating swine pneumonia associated with Actinobacillus pleuropneumoniae and Pasteurella multocida. A study indicated that treatment reduced mortality rates significantly in pre-weaned piglets .
Sheep and Lambs
- Used for respiratory infections and other bacterial diseases, with administration protocols similar to those for cattle .
Horses
- Administered for respiratory infections caused by Streptococcus zooepidemicus, with specific dosing guidelines .
Dogs
- Utilized for treating various bacterial infections, with a dosage regimen tailored to the size and health status of the dog .
Pharmacokinetics and Efficacy Studies
Research has demonstrated the pharmacokinetic properties of this compound, revealing its efficacy in various clinical settings:
- A comparative study showed that this compound administered at 10 mg/kg was effective in treating undifferentiated fever in beef cattle, demonstrating comparable results to enrofloxacin .
- In vitro studies have shown that this compound exhibits high antibacterial activity against a range of pathogens, including E. coli, Staphylococcus aureus, and Salmonella spp., with inhibition rates exceeding 90% for many strains .
Case Studies
Several case studies highlight the effectiveness of this compound in veterinary practice:
- Field Study in Swine : A global study involving 2,693 piglets treated with this compound showed a reduction in mortality from 11.0% in control groups to 7.5% in treated groups, indicating its effectiveness in improving growth performance and reducing disease incidence .
- Lamb Treatment : In lambs suffering from pneumonia associated with bacterial infections, treatment with this compound resulted in significant recovery rates within days of administration .
Safety and Tolerance
Studies have assessed the safety profile of this compound across different species:
- In cattle, tolerability studies indicated no adverse systemic effects at dosages significantly higher than recommended levels. Local muscle irritation was noted but resolved within days post-treatment .
Data Tables
Application Area | Animal Type | Indications | Dosage Recommendations |
---|---|---|---|
Respiratory Disease | Cattle | Bovine respiratory disease | 1 mg/kg/day for 3 days |
Foot Rot | Cattle | Acute bovine interdigital necrobacillosis | 1 mg/kg/day for 3 days |
Bacterial Pneumonia | Swine | Swine bacterial pneumonia | 3 mg/kg/day for 3 days |
Respiratory Infections | Horses | Infections caused by Streptococcus zooepidemicus | 2 mg/kg/day for 3 days |
Bacterial Infections | Dogs | Various bacterial infections | 2 mg/kg/day for 5–14 days |
Mechanism of Action
Ceftiofur sodium exerts its effects by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of bacterial cell wall assembly . This inactivation interferes with the cross-linking of peptidoglycan chains, essential for the strength and rigidity of the bacterial cell wall . As a result, the bacterial cell wall weakens, leading to cell lysis and death .
Comparison with Similar Compounds
Comparison with Ceftiofur Hydrochloride
Ceftiofur hydrochloride is a structurally similar salt form of ceftiofur, differing primarily in its counterion (hydrochloride vs. sodium). Both salts demonstrate bioequivalence in pharmacokinetic (PK) parameters, as shown in swine and cattle studies:
Table 1. Pharmacokinetic Parameters in Swine (2.27 mg/kg IM)
Parameter | Ceftiofur Hydrochloride | Ceftiofur Sodium |
---|---|---|
$ C_{\text{max}} $ (µg/mL) | $ 26.1 \pm 5.02 $ | $ 29.2 \pm 5.01 $ |
$ T_{\text{max}} $ (h) | 0.66–2.0 | 0.33–2.0 |
$ \text{AUC}_{0-\text{LOQ}} $ (µg·h/mL) | $ 321 \pm 50.2 $ | $ 314 \pm 55.1 $ |
Source :
In cattle, both salts achieved plasma concentrations above MIC90 for Fusobacterium necrophorum and Bacteroides melaninogenicus, supporting therapeutic equivalence . However, formulation differences impact drug distribution:
- This compound solutions show faster absorption ($ T{\text{max}} = 0.33–2.0 \, \text{h} $) but similar $ C{\text{max}} $ and AUC compared to hydrochloride suspensions .
- Ceftiofur hydrochloride ’s crystalline-free acid (CCFA) formulation prolongs half-life, enabling sustained tissue concentrations, whereas sodium salts are ideal for rapid systemic exposure .
Comparison with Other Cephalosporins
This compound demonstrates superior activity against β-lactamase-producing strains compared to earlier cephalosporins like ceftriaxone and cefotaxime. Key findings include:
Table 2. MIC90 Values of this compound
Pathogen | MIC90 (µg/mL) |
---|---|
Pasteurella multocida | <0.5 |
Escherichia coli | <0.5 |
Klebsiella spp. | <0.5 |
β-hemolytic Streptococci | <0.5 |
Source :
- Spectrum of Activity : this compound is effective against Salmonella and Staphylococcus spp., with MIC90 values ≤1 µg/mL, outperforming many β-lactams .
- Resistance Profile : Its stability against β-lactamases reduces resistance risks, a critical advantage over penicillin-derived antibiotics .
Stability and Degradation Profiles
This compound’s stability under environmental stressors differs significantly from other cephalosporins:
- pH Sensitivity : Alkalinization to pH 10 degrades >95% of ceftiofur, a property utilized in waste milk treatment to prevent antimicrobial resistance .
- Formulation Stability : this compound maintains >95% potency for 8 hours post-reconstitution, unlike some commercial products that degrade by 5–10% within 3 hours .
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying Ceftiofur sodium purity in pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard, using a C18 column and mobile phase of acetonitrile-phosphate buffer (pH 6.8). Calibration curves should be validated with spiked plasma/serum samples to ensure linearity (R² ≥ 0.99) and recovery rates >90% .
- Data Consideration : Include retention time (e.g., 8.2 min for Ceftiofur) and limit of detection (LOD ≤ 0.1 µg/mL) in protocols to ensure reproducibility.
Q. What in vivo models are most appropriate for evaluating this compound’s efficacy against bovine respiratory pathogens?
- Methodological Answer : Randomized controlled trials (RCTs) in feedlot cattle with acute interdigital phlegmon (e.g., Fusobacterium necrophorum infections) are standard. Use lameness scores, lesion resolution rates, and bacterial load reduction as endpoints .
- Experimental Design : Include a control group (e.g., oxytetracycline) and blinded assessors to minimize bias. Sample size calculations should target ≥80% statistical power.
Q. How should stability studies for this compound formulations be designed to comply with pharmacopeial standards?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation products via mass spectrometry and ensure potency remains within 862–970 mg/mg (anhydrous basis) .
- Data Contradiction Handling : If degradation exceeds 5%, re-evaluate excipient compatibility or storage conditions.
Advanced Research Questions
Q. What molecular dynamics approaches can elucidate this compound’s binding affinity to penicillin-binding proteins (PBPs) in resistant Escherichia coli strains?
- Methodological Answer : Use homology modeling (e.g., SWISS-MODEL) to generate PBP3 structures and perform molecular docking (AutoDock Vina) with Ceftiofur’s active metabolite, desfuroylceftiofur. Validate with MIC assays against β-lactamase-producing strains .
- Data Interpretation : Compare binding energies (ΔG ≤ -7 kcal/mol indicates strong affinity) and correlate with phenotypic resistance data.
Q. How can conflicting pharmacokinetic data from avian vs. mammalian studies be reconciled?
- Methodological Answer : Apply species-specific allometric scaling to adjust dosing regimens. For example, account for higher cytochrome P450 activity in poultry by reducing intervals (e.g., 2.2 mg/kg q12h in chickens vs. 4.4 mg/kg q24h in cattle) .
- Contradiction Analysis : Use mixed-effects modeling to distinguish biological variability from methodological artifacts (e.g., plasma vs. tissue sampling).
Q. What genomic and metagenomic strategies are effective for tracking plasmid-mediated resistance genes (e.g., blaCMY-2) in Ceftiofur-treated herds?
- Methodological Answer : Perform longitudinal whole-genome sequencing (Illumina NovaSeq) of fecal samples pre/post-treatment. Annotate resistance genes via CARD and ResFinder, and correlate with ceftiofur MIC shifts .
- Experimental Design : Include negative controls (untreated herds) and adjust for confounding factors like co-administered antimicrobials.
Q. Methodological Tables
Table 1. Key Parameters for this compound HPLC Analysis
Parameter | Specification | Reference |
---|---|---|
Column | C18, 5 µm, 250 × 4.6 mm | |
Mobile Phase | Acetonitrile:Phosphate Buffer (25:75) | |
Flow Rate | 1.0 mL/min | |
Detection Wavelength | 254 nm |
Table 2. Synthesis Optimization for Desfuroylceftiofur
Step | Reaction Condition | Yield |
---|---|---|
1 | Deacylation with NaOH (0.1M, 50°C) | 85% |
2 | Cyclization with HCl (pH 2.5, 70°C) | 92% |
Adapted from desfuroylceftiofur synthesis protocols |
Properties
CAS No. |
104010-37-9 |
---|---|
Molecular Formula |
C19H16N5NaO7S3 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-; |
InChI Key |
RFLHUYUQCKHUKS-CMKUNUBPSA-M |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
80370-57-6 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.